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A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Trastuzumab deruxtecan

(T-DXd), an antibody-drug conjugate (ADC), in tumors with high versus low levels of Human

Epidermal Growth Factor Receptor 2 (HER2) expression. The data presented is based on

pivotal clinical trials and preclinical studies, offering insights for ongoing research and

development in targeted cancer therapy.

Overview of Trastuzumab Deruxtecan
Trastuzumab deruxtecan is an ADC composed of a humanized anti-HER2 monoclonal

antibody, trastuzumab, covalently linked to a topoisomerase I inhibitor payload, deruxtecan

(DXd), via a cleavable linker. This design allows for targeted delivery of the cytotoxic payload to

HER2-expressing tumor cells. A key feature of T-DXd is its high drug-to-antibody ratio and the

membrane-permeable nature of its payload, which enables a "bystander effect," killing

neighboring tumor cells with low or no HER2 expression.

Comparative Efficacy Data
The efficacy of Trastuzumab deruxtecan has been evaluated across a spectrum of HER2

expression levels, most notably in breast cancer. The following tables summarize key efficacy

data from seminal clinical trials.
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Table 1: Efficacy in HER2-Positive (High) Breast Cancer
Data from the DESTINY-Breast03 trial, which compared T-DXd to another ADC, ado-

trastuzumab emtansine (T-DM1), in patients with HER2-positive metastatic breast cancer

previously treated with trastuzumab and a taxane.

Efficacy Endpoint
Trastuzumab Deruxtecan
(T-DXd)

Ado-trastuzumab
Emtansine (T-DM1)

Progression-Free Survival

(PFS), Median
Not Reached 6.8 months

12-Month PFS Rate 75.8% 34.1%

Objective Response Rate

(ORR)
79.7% 34.2%

Complete Response (CR) 16.1% 8.7%

Partial Response (PR) 63.6% 25.5%

Median Duration of Response

(DoR)
Not Reached 12.6 months

Table 2: Efficacy in HER2-Low Breast Cancer
Data from the DESTINY-Breast04 trial, which evaluated T-DXd in patients with HER2-low (IHC

1+ or IHC 2+/ISH-) metastatic breast cancer who had received prior chemotherapy.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Efficacy Endpoint
Trastuzumab Deruxtecan
(T-DXd)

Physician's Choice of
Chemotherapy

Progression-Free Survival

(PFS), Median
9.9 months 5.1 months

Overall Survival (OS), Median 23.4 months 16.8 months

Objective Response Rate

(ORR)
52.3% 16.3%

Complete Response (CR) 3.6% 0.6%

Partial Response (PR) 48.7% 15.7%

Median Duration of Response

(DoR)
10.7 months 6.8 months

Mechanism of Action and Bystander Effect
The differential efficacy of Trastuzumab deruxtecan is underpinned by its unique mechanism of

action.
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Caption: Mechanism of T-DXd and its bystander effect.
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Trastuzumab deruxtecan binds to HER2 on the surface of tumor cells.[1] Following binding, the

T-DXd-HER2 complex is internalized by the cell.[1][2][3] Inside the cell, the linker connecting

the antibody to the payload is cleaved by lysosomal enzymes, releasing the cytotoxic payload,

deruxtecan (DXd).[2][4] DXd then induces DNA damage and triggers apoptosis, leading to cell

death.[2][4]

A critical feature of T-DXd is the high membrane permeability of its payload.[5][6] This allows

DXd to diffuse out of the target cell and penetrate adjacent tumor cells, regardless of their

HER2 expression status. This "bystander effect" is crucial for its efficacy in tumors with

heterogeneous HER2 expression and in HER2-low tumors.[5][7][8]

Experimental Protocols
The following sections detail the methodologies of the key clinical trials that have defined the

use of Trastuzumab deruxtecan.

DESTINY-Breast03: A Study in HER2-Positive Metastatic
Breast Cancer

Study Design: A Phase 3, multicenter, randomized, open-label, active-controlled trial.[9][10]

Patient Population: Patients with HER2-positive, unresectable, and/or metastatic breast

cancer previously treated with trastuzumab and a taxane.[9][11]

Intervention:

Experimental Arm: Trastuzumab deruxtecan (5.4 mg/kg) administered intravenously every

3 weeks.[11]

Control Arm: Ado-trastuzumab emtansine (T-DM1) (3.6 mg/kg) administered intravenously

every 3 weeks.[11]

Primary Endpoint: Progression-Free Survival (PFS) as determined by blinded independent

central review.[9][11]

Key Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and

Duration of Response (DoR).[9]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.researchgate.net/figure/Mechanism-of-action-of-trastuzumab-deruxtecan-1-The-process-involves-the-binding-of_fig1_375492342
https://www.researchgate.net/figure/Mechanism-of-action-of-trastuzumab-deruxtecan-1-The-process-involves-the-binding-of_fig1_375492342
https://pmc.ncbi.nlm.nih.gov/articles/PMC8125530/
https://en.wikipedia.org/wiki/Trastuzumab_deruxtecan
https://pmc.ncbi.nlm.nih.gov/articles/PMC8125530/
https://go.drugbank.com/drugs/DB14962
https://pmc.ncbi.nlm.nih.gov/articles/PMC8125530/
https://go.drugbank.com/drugs/DB14962
https://www.enhertuhcp.com/en/mechanism-of-action
https://www.researchgate.net/figure/Bystander-antitumor-effect-of-trastuzumab-derxtecan-T-DXd_fig5_353834412
https://www.enhertuhcp.com/en/mechanism-of-action
https://www.researchgate.net/figure/Proposed-mechanism-for-the-bystander-killing-effect-of-trastuzumab-deruxtecan-The_fig1_339192396
https://pubmed.ncbi.nlm.nih.gov/33980613/
https://www.destinyclinicaltrials.com/-/media/destiny-clinical-trials/files/trial-card-breast03.ashx
https://www.enhertuhcp.com/en/breast/efficacy/enhertu-clinical-study-destiny-breast-03
https://www.destinyclinicaltrials.com/-/media/destiny-clinical-trials/files/trial-card-breast03.ashx
https://ascopost.com/issues/october-10-2021/destiny-breast03-trial-supports-second-line-use-of-t-dxd-in-metastatic-her2-positive-breast-cancer/
https://ascopost.com/issues/october-10-2021/destiny-breast03-trial-supports-second-line-use-of-t-dxd-in-metastatic-her2-positive-breast-cancer/
https://ascopost.com/issues/october-10-2021/destiny-breast03-trial-supports-second-line-use-of-t-dxd-in-metastatic-her2-positive-breast-cancer/
https://www.destinyclinicaltrials.com/-/media/destiny-clinical-trials/files/trial-card-breast03.ashx
https://ascopost.com/issues/october-10-2021/destiny-breast03-trial-supports-second-line-use-of-t-dxd-in-metastatic-her2-positive-breast-cancer/
https://www.destinyclinicaltrials.com/-/media/destiny-clinical-trials/files/trial-card-breast03.ashx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DESTINY-Breast04: A Study in HER2-Low Metastatic
Breast Cancer

Study Design: A Phase 3, multicenter, randomized, open-label, active-controlled trial.[12][13]

Patient Population: Patients with HER2-low (IHC 1+ or IHC 2+/ISH-), unresectable, and/or

metastatic breast cancer who had received one or two prior lines of chemotherapy.[14][15]

[16] Patients with hormone receptor-positive disease must have been refractory to endocrine

therapy.[15]

Intervention:

Experimental Arm: Trastuzumab deruxtecan (5.4 mg/kg) administered intravenously every

3 weeks.

Control Arm: Physician's choice of single-agent chemotherapy (eribulin, capecitabine,

gemcitabine, nab-paclitaxel, or paclitaxel).[15]

Primary Endpoint: Progression-Free Survival (PFS) in patients with hormone receptor-

positive disease.[14]

Key Secondary Endpoints: PFS in all patients, Overall Survival (OS) in all patients and in the

hormone receptor-positive cohort, Objective Response Rate (ORR), and Duration of

Response (DoR).[12]
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Caption: Generalized workflow for DESTINY clinical trials.
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Conclusion
The collective evidence from the DESTINY clinical trial program demonstrates the significant

antitumor activity of Trastuzumab deruxtecan in both HER2-high and HER2-low expressing

tumors. In the HER2-positive setting, T-DXd has shown superiority over a prior standard-of-

care ADC. Perhaps more revolutionary is its proven efficacy in the HER2-low population, which

has historically been treated as HER2-negative with limited targeted therapy options. The

robust bystander effect of T-DXd is a key contributor to its success in this setting. These

findings have not only established a new standard of care but have also necessitated a re-

evaluation of how HER2 expression is categorized and utilized as a biomarker for therapy.

Ongoing research continues to explore the potential of T-DXd in other tumor types with varying

levels of HER2 expression.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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